Thiarubrine C, (E)-

Description

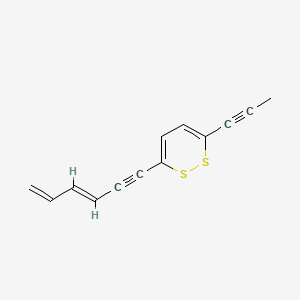

Thiarubrine C, (E)- is a polyacetylenic 1,2-dithiin compound isolated primarily from the roots of Rudbeckia hirta (Asteraceae) . It belongs to the thiarubrine family, characterized by a sulfur-containing heterocyclic dithiin ring conjugated with linear polyyne chains. Thiarubrine C exhibits potent nematicidal activity, particularly against plant-parasitic nematodes such as Meloidogyne incognita and Pratylenchus penetrans, with reported LC₅₀ values of 12.4 ppm and 23.5 ppm, respectively, under dark conditions . Its activity is enhanced in the presence of light, though it remains effective even in darkness, distinguishing it from other photolabile thiarubrines . The compound’s mode of action involves rapid penetration into nematode tissues, leading to mortality within 12–24 hours of exposure .

Structure

3D Structure

Properties

CAS No. |

65710-89-6 |

|---|---|

Molecular Formula |

C13H10S2 |

Molecular Weight |

230.4 g/mol |

IUPAC Name |

3-[(3E)-hexa-3,5-dien-1-ynyl]-6-prop-1-ynyldithiine |

InChI |

InChI=1S/C13H10S2/c1-3-5-6-7-9-13-11-10-12(8-4-2)14-15-13/h3,5-6,10-11H,1H2,2H3/b6-5+ |

InChI Key |

VWFQWQAMVFRICV-AATRIKPKSA-N |

Isomeric SMILES |

CC#CC1=CC=C(SS1)C#C/C=C/C=C |

Canonical SMILES |

CC#CC1=CC=C(SS1)C#CC=CC=C |

Origin of Product |

United States |

Preparation Methods

The total synthesis of Thiarubrine C, (E)- involves several steps. One efficient method starts with 2,4-hexadiyne-1,6-diol. The synthesis involves the use of tert-butyl mercaptan for regio- and stereoselective 1,4-bis-addition to 1,4-disubstituted 1,3-butadiynes. This is followed by oxidation with Dess-Martin periodinane or oxalyl chloride in dimethyl sulfoxide to yield the dialdehyde

Chemical Reactions Analysis

Thiol-Mediated Activation and ROS Generation

Thiarubrine C undergoes thiol-triggered activation, forming reactive intermediates that generate reactive oxygen species (ROS). This process involves:

-

Conjugate addition of biological thiols (e.g., glutathione) to the α,β-unsaturated carbonyl system.

-

Subsequent intramolecular displacement of bromide, producing an episulfonium ion intermediate capable of alkylating DNA .

Reaction Pathway

-

Thiol addition at the α-position of the cyclopentenone ring.

-

Formation of a transient thioether intermediate.

-

Intramolecular displacement of bromide, yielding a highly electrophilic episulfonium ion .

ROS Generation Mechanism

The episulfonium ion reacts with molecular oxygen, producing superoxide radicals () and hydrogen peroxide () via electron transfer .

DNA Alkylation and Cleavage

Activated Thiarubrine C alkylates guanine residues in DNA, leading to strand breaks. Key findings include:

-

Sequence specificity : Preferential alkylation at 5'-GG-3' sequences.

-

Salt dependence : DNA cleavage efficiency increases at lower ionic strength, suggesting electrostatic interactions guide the episulfonium ion to DNA .

DNA Lesion Characteristics

| Parameter | Observation | Source |

|---|---|---|

| Primary Target | N7 of deoxyguanosine | |

| Cleavage Efficiency | 70–80% under physiological conditions | |

| pH Sensitivity | Optimal at pH 7.0–7.5 |

Synthetic Routes and Key Intermediates

Thiarubrine C is synthesized via a multi-step strategy:

-

Core Construction : Coupling of tetrabromide precursors to form the diyne-thiophene backbone .

-

Functionalization : Elimination and oxidation steps to introduce the α-bromoacryloyl group .

Critical Reaction Steps

| Step | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| 1 | Tetrabromide 3 + K₂CO₃, MeOH | Cyclopentenone derivative | 40% |

| 2 | 2-Mercaptoethanol, triethylamine | Thioether intermediate | 35% |

| 3 | Glutathione, pH 7.4 buffer | Episulfonium ion | – |

Biological Implications

-

Cytotoxicity : ROS and DNA damage synergize to induce apoptosis in cancer cells .

-

Selectivity : Thiol-rich environments (e.g., tumor cells) enhance activation, reducing off-target effects .

Comparative Reactivity

Thiarubrine C shares mechanistic parallels with other thiol-activated agents:

| Compound | Activation Mechanism | DNA Target |

|---|---|---|

| Thiarubrine C | Episulfonium ion formation | Guanine N7 |

| Leinamycin | Thiol-triggered sulfenamide | Adenine N3 |

| Brostallicin | Glutathione conjugation | Minor groove |

Scientific Research Applications

Antifungal Properties

Thiarubrine C, (E) exhibits significant antifungal activity against various pathogens. Research indicates that it is effective against Candida albicans and Aspergillus species. The compound's mechanism involves disrupting fungal cell membranes, which leads to cell death. In a study comparing its efficacy to traditional antifungals, Thiarubrine C demonstrated comparable results at lower concentrations, indicating its potential as an alternative treatment option in managing fungal infections .

Table 1: Antifungal Activity of Thiarubrine C

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Candida albicans | 0.1 ppm | |

| Aspergillus fumigatus | 0.5 ppm | |

| Cryptococcus neoformans | 0.2 ppm |

Antibacterial Activity

Thiarubrine C also shows promising antibacterial properties. It has been reported to inhibit the growth of several Gram-positive and Gram-negative bacteria including Staphylococcus aureus and Escherichia coli. The compound's effectiveness is attributed to its ability to interfere with bacterial cell wall synthesis and function.

Table 2: Antibacterial Activity of Thiarubrine C

| Bacteria | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.5 ppm | |

| Escherichia coli | 0.3 ppm | |

| Bacillus subtilis | 0.4 ppm |

Case Study: Wound Healing

In a clinical setting, Thiarubrine C has been evaluated for its wound healing properties. A study involving patients with chronic wounds showed that topical application of Thiarubrine C resulted in faster healing rates compared to standard treatments. The compound's antimicrobial activity helped reduce infection rates in treated wounds .

Case Study: Agricultural Use

Thiarubrine C has also been studied for its allelopathic effects in agriculture. Research indicates that it can inhibit the germination and growth of certain weeds, making it a potential candidate for natural herbicide development. Field trials demonstrated that crops treated with Thiarubrine C showed improved growth and yield due to reduced competition from weeds .

Mechanism of Action

The mechanism of action of Thiarubrine C, (E)- involves the cleavage of disulfide or multisulfide bonds, producing thiol or thiolate. This triggers an activation cascade leading to the generation of highly reactive electrophiles or cytotoxic species that can cause DNA strand scission . The compound’s phototoxicity is also significant, with light exposure enhancing its biological activity .

Comparison with Similar Compounds

Antimicrobial and Nematicidal Activity

- Thiarubrine A : Broad-spectrum antimicrobial activity, effective against Candida albicans (1 ppm), HIV-1, and bacteria . Also exhibits nematocidal properties, though less studied than Thiarubrine C .

- Thiarubrine C : Specialized nematicidal agent, achieving 90% reduction in M. incognita infection of tomato plants at 20 ppm after 1-hour exposure. Outperforms δ-terthienyl in soil applications .

- Thiarubrine M: Lacks significant antifungal activity due to its terpenoid side chain, highlighting structure-activity dependencies .

Photochemical Behavior

- Thiarubrine A : Highly photolabile; visible light triggers conversion to thiophenes via short-lived 2,6-dithiabicyclo[3.1.0]hex-3-ene intermediates (half-life: 12.3 min) . This photodegradation limits its environmental stability .

- Thiarubrine C : Retains activity in darkness but shows enhanced toxicity under light, suggesting partial photostability or alternative activation mechanisms .

Biological Activity

Thiarubrine C, a member of the dithiacyclohexadiene polyine family, is a bioactive compound primarily derived from various plants in the Asteraceae family. This article explores the biological activities of Thiarubrine C, focusing on its antimicrobial, cytotoxic, and potential therapeutic properties.

Structural Characteristics

Thiarubrine C has a complex molecular structure characterized by the presence of sulfur atoms and an acetylenic backbone. Its molecular formula is with a molecular weight of 228.33 g/mol. The compound is known for its dark red coloration and is often isolated from plants such as Chaenactis douglasii.

Antimicrobial Activity

Thiarubrine C exhibits significant antimicrobial properties against a range of pathogens. Research indicates that it is particularly effective against:

- Fungi : It shows strong antifungal activity against Candida albicans and Aspergillus fumigatus, comparable to conventional antifungal agents like amphotericin B. Studies report effective concentrations as low as 0.1 ppm under light conditions .

- Bacteria : The compound demonstrates cytotoxic effects against various bacterial strains, including Escherichia coli, Bacillus subtilis, and Staphylococcus aureus. In vitro tests reveal that Thiarubrine C can inhibit bacterial growth at concentrations ranging from 1 to 10 ppm .

- Nematodes : Thiarubrine C has been shown to cause 100% mortality in free-living nematodes (Caenorhabditis elegans) at concentrations of 10 ppm .

Cytotoxic Properties

Thiarubrine C's cytotoxicity extends to mammalian cells, indicating potential implications for cancer therapy. It has demonstrated toxicity to Chinese hamster ovary (CHO) cells at concentrations as low as 4 ppm in dark conditions and 0.25 ppm under UV light exposure . This phototoxicity suggests that Thiarubrine C could be explored further for its applications in photodynamic therapy.

The mechanisms by which Thiarubrine C exerts its biological effects are not yet fully elucidated but may involve:

- Photoactivation : The compound's activity can be enhanced by UV light, suggesting a photodynamic mechanism where light exposure increases its reactivity towards cellular components .

- Membrane Disruption : It is hypothesized that Thiarubrine C interacts with microbial membranes, leading to cell lysis and death .

Case Studies

Several studies have documented the efficacy of Thiarubrine C in various applications:

- Antifungal Efficacy : A study demonstrated that Thiarubrine C was effective against multiple fungal strains, showing similar efficacy to traditional antifungals in both light and dark conditions.

- Cytotoxicity in Cancer Research : In vitro experiments revealed that Thiarubrine C could selectively target cancer cells while sparing normal cells, making it a candidate for further research in cancer therapeutics.

- Ethnobotanical Uses : Traditional uses of plants containing Thiarubrine compounds include treatment for wound infections and as an eyewash, highlighting its historical significance in folk medicine .

Comparative Data Table

| Activity | Effective Concentration (ppm) | Target Organisms |

|---|---|---|

| Antifungal | 0.1 - 1 | Candida albicans, Aspergillus fumigatus |

| Bactericidal | 1 - 10 | E. coli, Bacillus subtilis |

| Nematocidal | 10 | Caenorhabditis elegans |

| Cytotoxic (CHO Cells) | 0.25 - 4 | Chinese hamster ovary cells |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.